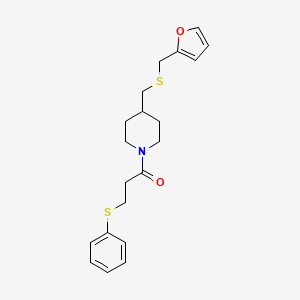

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one

Description

Properties

IUPAC Name |

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2/c22-20(10-14-25-19-6-2-1-3-7-19)21-11-8-17(9-12-21)15-24-16-18-5-4-13-23-18/h1-7,13,17H,8-12,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXSYGGGEJIZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

Formation of the Furan-2-ylmethylthio Intermediate: This step involves the reaction of furan-2-carbaldehyde with a thiol compound under acidic conditions to form the furan-2-ylmethylthio intermediate.

Piperidine Ring Formation: The intermediate is then reacted with piperidine in the presence of a base such as sodium hydride to form the piperidine ring.

Attachment of the Phenylthio Group: Finally, the phenylthio group is introduced through a nucleophilic substitution reaction using a phenylthiol compound and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, where nucleophiles such as amines or alkoxides can replace the phenylthio group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, alkoxides, dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine ring.

Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Differences

Pharmacological Advantages and Limitations

- Advantages: The furan-thioether group may improve blood-brain barrier penetration compared to bulkier substituents (e.g., morpholinoethoxy in 4h) . Dual thioether groups (piperidine and phenyl) could enhance redox modulation, a mechanism observed in sulfur-containing anticancer agents .

- Limitations: Absence of a methylsulfonyl group may reduce COX-2 selectivity compared to 4g . Potential metabolic instability of the furan ring, as furans are prone to oxidative degradation.

Biological Activity

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features, including a furan ring, piperidine moiety, and phenylthio group. This article delves into its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 336.47 g/mol. The presence of functional groups such as the furan and phenylthio rings contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂OS₂ |

| Molecular Weight | 336.47 g/mol |

| Functional Groups | Furan, Piperidine, Thioether |

Antimicrobial Properties

Research indicates that compounds structurally similar to 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

A study evaluated several synthesized derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria, finding promising results comparable to standard antibiotics like ampicillin. The minimum inhibitory concentration (MIC) values for these compounds ranged from 100 to 400 µg/mL, indicating moderate to good efficacy against tested strains .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various in vitro studies. Compounds with similar structural motifs have been found to inhibit metalloproteinases involved in cancer metastasis. For instance, sulfonamide derivatives have shown effectiveness in blocking pathways critical for tumor progression .

The biological activity of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogenic processes.

- Cellular Interaction : Its structural components allow for binding with cellular receptors or proteins, potentially altering cellular functions.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

-

Synthesis and Testing : A series of derivatives were synthesized and tested for their antimicrobial activity against multiple bacterial strains. The results indicated that modifications to the piperidine core significantly influenced antimicrobial efficacy.

Derivative MIC (µg/mL) Activity Against Compound A 200 Staphylococcus aureus Compound B 300 Escherichia coli Compound C 150 Pseudomonas aeruginosa - Antitumor Studies : In vitro assays demonstrated that certain derivatives inhibited cancer cell proliferation by interfering with cell cycle progression.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and thioether formation. Key strategies include:

- Stepwise coupling : Introduce the furan-2-ylmethylthio and phenylthio groups sequentially to minimize steric hindrance .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, as observed in analogous piperidine-thioether syntheses .

- Catalyst optimization : Use coupling agents like TBTU or HOBt with NEt to improve amide/ketone bond formation efficiency .

- Temperature control : Maintain 0–25°C during thiol addition to prevent side reactions .

Yield optimization requires monitoring via TLC or HPLC and purification via column chromatography .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm the piperidine ring conformation, thioether linkages, and ketone functionality. Aromatic protons from furan and phenyl groups appear at δ 6.2–7.5 ppm .

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H] ~435.15 Da) and fragmentation patterns .

- IR spectroscopy : Identify C=O (1690–1720 cm) and C-S (650–750 cm) stretches .

- X-ray crystallography : Resolve spatial arrangements of the piperidine and thiophenyl groups, critical for structure-activity studies .

Basic: How can researchers assess the compound’s preliminary biological activity?

Answer:

- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. Thioether-containing analogs show modulation of receptor binding .

- Cellular uptake studies : Use fluorescent tagging or radiolabeling to evaluate membrane permeability .

- Dose-response curves : Determine IC values in relevant cell lines (e.g., cancer, neuronal) .

- Control experiments : Compare with structurally similar compounds lacking the furan-thioether moiety to isolate functional group contributions .

Advanced: What computational methods can predict the compound’s reactivity and binding modes?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the furan and thioether groups .

- Molecular docking : Simulate interactions with biological targets (e.g., GPCRs, cytochrome P450) using AutoDock or Schrödinger Suite. Focus on piperidine’s conformational flexibility .

- MD simulations : Analyze stability in lipid bilayers or aqueous environments over 100+ ns trajectories .

- QSAR modeling : Corrogate substituent effects (e.g., phenylthio vs. methylthio) on bioactivity .

Advanced: How should researchers resolve contradictions in experimental data (e.g., variable bioactivity across assays)?

Answer:

- Batch analysis : Compare purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC) across samples .

- Assay conditions : Standardize parameters (pH, temperature, co-solvents) to minimize variability. For example, DMSO concentration affects thioether stability .

- Orthogonal validation : Confirm receptor binding via SPR or ITC alongside enzymatic assays .

- Meta-analysis : Review literature on analogous compounds (e.g., 3-(phenylthio)propan-1-one derivatives) to identify trends .

Advanced: What environmental impact studies are relevant for this compound?

Answer:

- Fate analysis : Use OECD 307 guidelines to assess biodegradation in soil/water. Thioethers often persist due to low hydrolytic stability .

- Ecotoxicology : Test acute toxicity in Daphnia magna and Vibrio fischeri. EC values >10 mg/L suggest moderate risk .

- Bioaccumulation : Calculate logP (estimated ~3.2) to predict lipid accumulation potential .

- Degradation products : Identify metabolites via LC-MS/MS; furan rings may oxidize to toxic epoxides .

Advanced: How can reaction mechanisms for unexpected byproducts (e.g., disulfide formation) be elucidated?

Answer:

- Isolation and characterization : Purify byproducts via prep-HPLC and analyze via H NMR and HRMS .

- Kinetic studies : Monitor reaction progression under varying O levels; disulfides form via radical-mediated pathways .

- Radical scavengers : Add TEMPO or BHT to suppress disulfide byproducts .

- Computational modeling : Map free energy pathways for competing mechanisms (e.g., nucleophilic vs. radical pathways) .

Advanced: What strategies improve enantiomeric purity in asymmetric syntheses of this compound?

Answer:

- Chiral auxiliaries : Use Evans oxazolidinones or Ellman sulfinamides to control piperidine stereochemistry .

- Catalytic asymmetric synthesis : Employ Ru or Ir catalysts for thioether formation (e.g., thiol-ene click reactions) .

- Dynamic resolution : Utilize enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., tartaric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.